4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the Claisen–Schmidt-type aldol-crotonic condensation of acetyl derivatives with various aromatic aldehydes . Cyclization of the latter with hydrazine hydrate in acetic acid afforded the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .
Molecular Structure Analysis
All the atoms but C5 of the pyrazoline ring adopt a planar system . This deviated atom is known to play a crucial role in the development of theory in heterocyclic chemistry .
Chemical Reactions Analysis
Reactions of chalcones with binucleophiles are used in the preparation of 4,5-dihydro-1H-pyrazoles . Also, 2-pyrazolines can be subjected to reduction or oxidation .
Physical and Chemical Properties Analysis
Pyrazolines are stronger bases, less stable and behaving more like unsaturated compounds . These nitrogen-containing heterocycles are colorless liquid which have their boiling point in the range of 120–150°C . 2-Pyrazolines owing to these properties have been exploited in the synthesis of synthetic fibers, fluorescent probes, in electrophotography and electroluminescence .
Scientific Research Applications
Synthesis and Biological Activities
The compound 4-(1H-Pyrazole-1-yl)-1,2,3,4-tetrahydroisoquinoline, belonging to a broader class of compounds with the pyrazole and tetrahydroisoquinoline motifs, has been explored in various scientific research contexts, particularly in the synthesis and evaluation of its biological activities.
Efficient Synthesis and Antimicrobial Properties : Research has shown that compounds containing the pyrazole group fused with quinolinyl chalcones exhibit promising antimicrobial properties. These compounds are synthesized using an ultrasound-assisted method, highlighting an efficient synthetic route and their potential in antimicrobial application (Prasath et al., 2015).
Antimicrobial and Cytotoxicity Studies : Novel derivatives incorporating the pyrazoline and pyridine analogues along with the quinoline unit have demonstrated significant antibacterial and antifungal activities. Furthermore, these compounds have been assessed for their cytotoxicity, revealing a spectrum of biological activities that could be leveraged in drug development (Desai et al., 2016).
Chemical Modification for Biological Investigation : The reaction of plant alkaloids with bifunctional NH- and CH-acids, including pyrazole derivatives, showcases a method for preparing 1-substituted 1,2,3,4-tetrahydroisoquinoline systems. This chemical modification is a step toward developing compounds with potential biological activities (Krasnov et al., 2005).
Anticancer Activity : The synthesis of novel oxazole derivatives containing the tetrahydroisoquinoline and pyrazolyl groups has been investigated for their antiproliferative activities against various cancer cell lines. This research opens avenues for the development of new anticancer agents (Liu et al., 2009).
Synthesis and Chemical Properties
Regioselective Synthesis : A regioselective synthesis approach for pyrazolo[5,1-a]isoquinolines via ring-opening cyclization/oxidation reactions of aroyldiaziridines with alkynes provides a novel pathway for creating fused pyrazoles with potential applicative value in medicinal chemistry (Ortega et al., 2007).
Conformation and Steric Effects : The study of conformation and ortho steric effects in a series of 2-(pyrazol-1-yl)quinolines sheds light on the structural aspects that influence the chemical behavior of these compounds, which is crucial for designing compounds with desired biological or chemical properties (Singh et al., 1996).
Future Directions
The broad spectrum of activities portrayed by the pyrazoles has instigated the researchers to modify the pyrazole ring as 4,5-dihydro-1H-pyrazoles commonly known as 2-pyrazolines . This endeavor culminated in revelation that inhibitory potential varied when the substituents in particular N-substituents of 2-pyrazolines were altered .
Mechanism of Action
Target of Action
The primary targets of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline are the parasites Leishmania infantum and Leishmania amazonensis . These parasites are responsible for leishmaniasis, a neglected disease that causes significant morbidity and mortality .
Mode of Action
The compound interacts with its targets by binding to specific sites on the parasites. These changes are thought to enhance the interaction with the parasitic target .
Biochemical Pathways
The compound’s antileishmanial activity suggests it may interfere with essential metabolic processes in the parasites .
Pharmacokinetics
The compound’s effectiveness against leishmania parasites suggests it has sufficient bioavailability to reach its targets .
Result of Action
The compound’s action results in an active profile against Leishmania infantum and Leishmania amazonensis . In fact, the profile of some compounds against Leishmania infantum was found to be similar to that of pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity .
Properties
IUPAC Name |
4-pyrazol-1-yl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-5-11-10(4-1)8-13-9-12(11)15-7-3-6-14-15/h1-7,12-13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSOISQSZIYBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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